molecular formula CeH2OSn B12298126 CID 167996154

CID 167996154

Cat. No.: B12298126
M. Wt: 276.84 g/mol
InChI Key: XTLWCDYMGBLMDR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate involves the reaction of 6-aminoquinoline with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethylformamide or dichloromethane under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and purification systems to ensure high yield and purity. The process may include steps like crystallization, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate primarily undergoes substitution reactions where it reacts with secondary amines to form stable fluorescent products .

Common Reagents and Conditions

    Reagents: Secondary amines, coupling agents like dicyclohexylcarbodiimide.

    Conditions: Organic solvents such as dimethylformamide or dichloromethane, mild temperatures.

Major Products

The major products formed from these reactions are fluorescently labeled amines, which are useful in various analytical applications .

Scientific Research Applications

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate is widely used in scientific research due to its ability to label amines with fluorescence. Its applications include:

Mechanism of Action

The compound exerts its effects by covalently binding to secondary amines through a substitution reaction. This reaction forms a stable fluorescent product that can be detected using fluorescence spectroscopy. The molecular target is the amine group, and the pathway involves the formation of a carbamate linkage .

Properties

Molecular Formula

CeH2OSn

Molecular Weight

276.84 g/mol

InChI

InChI=1S/Ce.H2O.Sn/h;1H2;

InChI Key

XTLWCDYMGBLMDR-UHFFFAOYSA-N

Canonical SMILES

O.[Sn].[Ce]

Origin of Product

United States

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